Structure Elucidation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid: A Multi-Technique Spectroscopic Approach
Structure Elucidation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid: A Multi-Technique Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the pioneering antibiotic nalidixic acid.[1][2] The precise characterization and unambiguous structure determination of its derivatives are paramount for advancing drug discovery and development programs.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of a key derivative, 2-Methyl-1,8-naphthyridine-3-carboxylic acid. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and X-ray Crystallography, we present a self-validating system of protocols and data interpretation. This document is designed to serve as a practical reference for researchers, offering not just procedural steps but the causal logic behind each analytical choice.
Introduction to the Target Molecule
2-Methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis.[6] Its structure combines the rigid, aromatic 1,8-naphthyridine core with a reactive carboxylic acid group and a methyl substituent, offering multiple points for chemical modification.
Molecular Profile:
-
Chemical Formula: C₁₀H₈N₂O₂[7]
-
Molecular Weight: 188.18 g/mol [7]
-
IUPAC Name: 2-methyl-1,8-naphthyridine-3-carboxylic acid[7]
Figure 1: Chemical Structure of 2-Methyl-1,8-naphthyridine-3-carboxylic acid.
The primary objective of this guide is to delineate a logical and robust workflow for confirming this structure, treating it as an unknown to be solved. Each analytical technique provides a unique piece of the puzzle, and their combined data lead to an unequivocal structural assignment.
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation is a systematic investigation.[9] It begins with determining the molecular formula and then proceeds to piece together the connectivity of atoms by identifying functional groups and mapping the carbon-hydrogen framework.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Causality: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound with high precision.[10] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the confident determination of the molecular formula—the cornerstone of any structure elucidation.
Trustworthiness (Expected Results):
-
Molecular Ion (M⁺•): For the molecular formula C₁₀H₈N₂O₂, the expected monoisotopic mass is 188.0586 Da.[7] HRMS analysis (e.g., via ESI-TOF) should yield a measured mass within a few parts per million (ppm) of this value.
-
Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) will fragment the molecule in a predictable way. The most common fragmentation for a carboxylic acid is the loss of the carboxyl group.[11]
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Identity | Description of Loss |
|---|---|---|
| 188.0586 | [M]⁺ | Molecular Ion |
| 171.0559 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |
| 143.0655 | [M - COOH]⁺ | Loss of the entire carboxyl radical |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of ~1 µg/mL.[12]
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Infuse the sample solution directly into the ion source. Acquire spectra in positive ion mode. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ (m/z 189.0664). Use the instrument's software to calculate the neutral mass and compare it to the theoretical exact mass for C₁₀H₈N₂O₂. Analyze the fragmentation spectrum for the predicted losses.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[13] For this molecule, it serves as a quick and definitive confirmation of the carboxylic acid moiety, which has a uniquely broad and recognizable signature.
Trustworthiness (Expected Results): The presence of the carboxylic acid functional group gives rise to two highly characteristic absorptions.[13]
-
O–H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid dimers in the solid state.
-
C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[13] Conjugation with the naphthyridine ring system will likely place this peak towards the lower end of the range, around 1710 cm⁻¹.
-
Aromatic Stretches: C=C and C=N stretching vibrations from the naphthyridine ring will appear in the 1500–1620 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing their positions to established correlation charts for functional groups.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of every proton and carbon in the structure.[15]
¹H NMR Spectroscopy
Trustworthiness (Expected Results): The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 2-Methyl-1,8-naphthyridine-3-carboxylic acid, we predict 7 distinct signals.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -COOH | > 12.0 | Broad Singlet | 1H | Acidic proton, highly deshielded.[13] |
| H-4 | ~8.9 | Singlet | 1H | Aromatic proton adjacent to N1 and C3-substituent. |
| H-7 | ~8.8 | Doublet of Doublets | 1H | Aromatic proton between N8 and H6. |
| H-5 | ~8.3 | Doublet of Doublets | 1H | Aromatic proton adjacent to N8 and H6. |
| H-6 | ~7.5 | Doublet of Doublets | 1H | Aromatic proton coupled to H5 and H7. |
| -CH₃ | ~2.8 | Singlet | 3H | Methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy
Trustworthiness (Expected Results): The ¹³C NMR spectrum will show 10 distinct signals, one for each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | ~168 | Carboxylic acid carbonyl carbon, deshielded.[13] |
| C-2, C-9, C-10 | 150 - 160 | Aromatic carbons adjacent to nitrogen atoms. |
| C-4, C-5, C-7 | 120 - 140 | Aromatic CH carbons. |
| C-3, C-6 | 115 - 125 | Aromatic carbons. |
| -CH₃ | ~20 | Aliphatic methyl carbon. |
2D NMR for Connectivity
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. It will clearly show the connectivity between H-5, H-6, and H-7 on one of the pyridine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to.[16] This is essential for assigning the carbon signals for C-4, C-5, C-6, C-7, and the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire framework. It shows correlations between protons and carbons that are 2 or 3 bonds apart.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1,8-naphthyridine-3-carboxylic acid - CAS:387350-60-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2-Methyl-1,8-naphthyridine-3-carboxylic acid | C10H8N2O2 | CID 2736908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. hmdb.ca [hmdb.ca]
